Licofelone Acyl--D-glucuronide
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Overview
Description
Licofelone Acyl–D-glucuronide is a metabolite of licofelone, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor. Licofelone is known for its anti-inflammatory and analgesic properties, making it a potential candidate for treating conditions like osteoarthritis . The acyl glucuronide form is a product of the body’s metabolism of licofelone, involving the conjugation of licofelone with glucuronic acid.
Preparation Methods
The synthesis of Licofelone Acyl–D-glucuronide involves the conjugation of licofelone with α-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are membrane-bound
Chemical Reactions Analysis
Licofelone Acyl–D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the acyl glucuronide into licofelone and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.
Oxidation: The compound can undergo hydroxylation mediated by cytochrome P450 enzymes, particularly CYP2C8.
Scientific Research Applications
Licofelone Acyl–D-glucuronide has several scientific research applications:
Anti-inflammatory Research: Due to its origin from licofelone, it is studied for its anti-inflammatory properties.
Drug Metabolism Studies: It is used to understand the metabolism and potential toxicity of licofelone and other carboxylic acid-containing drugs.
COVID-19 Research: Recent studies have explored its potential as an inhibitor of the SARS-CoV-2 main protease, making it a candidate for COVID-19 treatment.
Mechanism of Action
Licofelone Acyl–D-glucuronide exerts its effects primarily through the inhibition of COX and LOX enzymes. This dual inhibition reduces the levels of inflammatory prostaglandins and leukotrienes . The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Licofelone Acyl–D-glucuronide can be compared with other acyl glucuronides and dual COX/LOX inhibitors:
Delta-bilirubin: Another acyl glucuronide with anti-inflammatory properties.
Kappa-carrageenan conformer: A natural compound with minimal side effects, used in similar research contexts.
Beta-D-galactopyranosyl and calycosin 7-O-glucoside: Natural compounds with anti-inflammatory properties.
Licofelone Acyl–D-glucuronide is unique due to its dual inhibition of COX and LOX, which is not commonly observed in other acyl glucuronides.
Properties
Molecular Formula |
C29H30ClNO8 |
---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37) |
InChI Key |
WHKFJCYVPLCOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
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